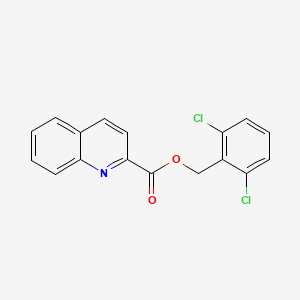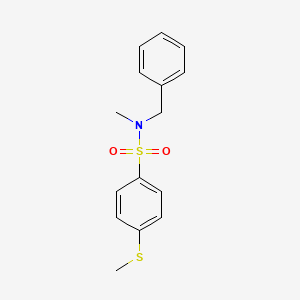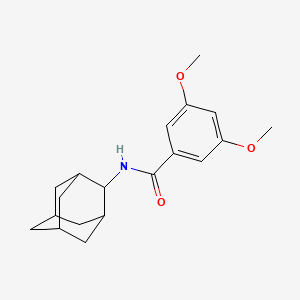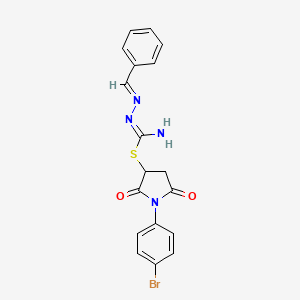
2,6-dichlorobenzyl 2-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichlorobenzyl 2-quinolinecarboxylate (DCBQ) is a synthetic compound that has been widely used in scientific research for its diverse biochemical and physiological effects. DCBQ belongs to the family of quinolinecarboxylates, which are known to exhibit antimicrobial, antifungal, and antiviral properties. DCBQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and survival. In infectious disease research, this compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses.
Biochemical and Physiological Effects:
This compound has diverse biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In addition, this compound inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In infectious disease research, this compound inhibits viral replication by inhibiting reverse transcriptase activity. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichlorobenzyl 2-quinolinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery research. However, this compound also has some limitations for lab experiments. It is a relatively toxic compound that requires careful handling and disposal. In addition, the mechanism of action of this compound is not fully understood, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for 2,6-dichlorobenzyl 2-quinolinecarboxylate research. In cancer research, this compound can be further studied for its potential therapeutic applications in combination with other anticancer drugs. In infectious disease research, this compound can be further studied for its potential therapeutic applications in combination with other antiviral drugs. In addition, the mechanism of action of this compound can be further elucidated to identify new therapeutic targets for drug discovery research.
Méthodes De Synthèse
2,6-dichlorobenzyl 2-quinolinecarboxylate is synthesized by the reaction of 2,6-dichlorobenzyl chloride with 2-quinolinecarboxylic acid in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 218-220°C. The purity of this compound can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2,6-dichlorobenzyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory and antiviral properties. In infectious disease research, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)methyl quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c18-13-5-3-6-14(19)12(13)10-22-17(21)16-9-8-11-4-1-2-7-15(11)20-16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVIQOQLRUNLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)




![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
